molecular formula C10H18O B129738 1,3,3-Trimethylcyclohexane-1-carbaldehyde CAS No. 140423-45-6

1,3,3-Trimethylcyclohexane-1-carbaldehyde

Cat. No. B129738
M. Wt: 154.25 g/mol
InChI Key: KLGVMAOTGZZWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has been widely used in the chemical industry as a fragrance ingredient and as a precursor for the synthesis of other chemicals. TMC has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various nucleophiles, such as amines and thiols. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to undergo reversible protonation and deprotonation, which can affect its reactivity and solubility.

Biochemical And Physiological Effects

1,3,3-Trimethylcyclohexane-1-carbaldehyde has been shown to have low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation in some individuals. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to have antimicrobial properties and has been used as a preservative in cosmetic and personal care products.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is its versatility as a building block for the synthesis of various organic compounds. 1,3,3-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and is commercially available. However, 1,3,3-Trimethylcyclohexane-1-carbaldehyde can be difficult to handle due to its low solubility in water and its tendency to polymerize under certain conditions.

Future Directions

There are several future directions for research on 1,3,3-Trimethylcyclohexane-1-carbaldehyde, including the development of new synthetic methods for 1,3,3-Trimethylcyclohexane-1-carbaldehyde and its derivatives, the exploration of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's potential applications in drug delivery and imaging, and the investigation of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's biological activity and mechanism of action. Additionally, 1,3,3-Trimethylcyclohexane-1-carbaldehyde could be further studied for its potential as a green chemical, as it is relatively non-toxic and biodegradable.

Synthesis Methods

1,3,3-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including the oxidation of 1,3,3-trimethylcyclohexene, the reduction of 3,3,5-trimethylcyclohexanone, and the isomerization of 1,2,3-trimethylcyclohexene. The most commonly used method is the oxidation of 1,3,3-trimethylcyclohexene using various oxidizing agents, such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

Scientific Research Applications

1,3,3-Trimethylcyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biology. In chemistry, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and pharmaceutical intermediates. In materials science, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation. In biology, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been studied for its potential as a drug delivery vehicle and as a fluorescent probe for imaging biological systems.

properties

CAS RN

140423-45-6

Product Name

1,3,3-Trimethylcyclohexane-1-carbaldehyde

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1,3,3-trimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3,7-9)8-11/h8H,4-7H2,1-3H3

InChI Key

KLGVMAOTGZZWMM-UHFFFAOYSA-N

SMILES

CC1(CCCC(C1)(C)C=O)C

Canonical SMILES

CC1(CCCC(C1)(C)C=O)C

synonyms

Cyclohexanecarboxaldehyde, 1,3,3-trimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.